molecular formula C17H14ClN7O B10930288 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10930288
M. Wt: 367.8 g/mol
InChI Key: RPJFFCZGBZOKLU-UHFFFAOYSA-N
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Description

N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolo[1,5-a]pyrimidine scaffold, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a triazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often employ high-yielding catalytic processes. The use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of triazolo[1,5-a]pyrimidine derivatives efficiently . These methods are designed to be environmentally friendly and cost-effective, ensuring scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring, enhancing the compound’s biological activity .

Scientific Research Applications

N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring and a triazolo[1,5-a]pyrimidine scaffold, which imparts distinct biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-11-6-15(25-17(22-11)19-10-21-25)16(26)23-14-7-20-24(9-14)8-12-2-4-13(18)5-3-12/h2-7,9-10H,8H2,1H3,(H,23,26)

InChI Key

RPJFFCZGBZOKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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